Simetryn Simetryn Simetryn is a diamino-1,3,5-triazine that is N,N'-diethyl-1,3,5-triazine-2,4-diamine substituted by a methylthio group at position 6. It has a role as a herbicide. It is a diamino-1,3,5-triazine and a methylthio-1,3,5-triazine.
Brand Name: Vulcanchem
CAS No.: 1014-70-6
VCID: VC0001463
InChI: InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)
SMILES: CCNC1=NC(=NC(=N1)SC)NCC
Molecular Formula: C8H15N5S
Molecular Weight: 213.31 g/mol

Simetryn

CAS No.: 1014-70-6

Cat. No.: VC0001463

Molecular Formula: C8H15N5S

Molecular Weight: 213.31 g/mol

* For research use only. Not for human or veterinary use.

Simetryn - 1014-70-6

CAS No. 1014-70-6
Molecular Formula C8H15N5S
Molecular Weight 213.31 g/mol
IUPAC Name 2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)
Standard InChI Key MGLWZSOBALDPEK-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC(=N1)SC)NCC
Canonical SMILES CCNC1=NC(=NC(=N1)SC)NCC
Appearance Assay:≥98%A crystalline solid

Chemical and Physical Properties of Simetryn

Structural Characteristics

Simetryn (CAS No. 1014-70-6) is a sulfur-containing triazine derivative characterized by a 1,3,5-triazine backbone substituted with ethylamino and methylthio groups. Its IUPAC name is N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, and it shares structural similarities with other triazine herbicides like atrazine and prometryn .

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight213.3 g/mol
Melting Point-93.9°C
Boiling Point65°C
Solubility in DMSO≥37 mg/mL (173.46 mM)
Log KowK_{ow}2.8
Vapor Pressure5.07×1055.07 \times 10^{-5} mmHg

Simetryn exhibits moderate solubility in organic solvents like methanol and acetone but low solubility in water (82.5 mg/L at 20°C) . Its low vapor pressure and high soil adsorption coefficient (Koc=200K_{oc} = 200) suggest limited volatility but significant mobility in aquatic environments .

Environmental Fate and Transport

Degradation Pathways

Simetryn undergoes both abiotic and biotic degradation. Hydrolysis is pH-dependent, with a half-life of 60 days in neutral conditions . Microbial degradation pathways involve oxidative cleavage of the methylthio group, yielding metabolites like methylsulfinyl and methylsulfonyl intermediates. Rhodococcus sp. FJ1117YT, for instance, metabolizes simetryn via successive oxidation and hydrolysis steps .

Persistence in Ecosystems

Ecotoxicological Impacts

Aquatic Organisms

Simetryn demonstrates high toxicity to algae and aquatic invertebrates:

OrganismEC₅₀/LC₅₀EffectSource
Anabaena flos-aquae0.0098 mg/LGrowth inhibition
Daphnia magna>50 mg/LMortality
Silurana tropicalis16.9–3.70 mg/LTadpole mortality

Chronic exposure to sublethal concentrations disrupts metamorphosis in amphibians and reduces photosynthetic efficiency in algae, threatening aquatic food webs .

Human Health and Regulatory Considerations

Toxicity Profile

Simetryn is classified as a Category III toxin by the EPA, with acute oral LD50\text{LD}_{50} values exceeding 750 mg/kg in rats . Chronic exposure risks include organ damage and reproductive harm, as indicated by Proposition 65 warnings . Notably, residues detected in rice and aquatic organisms highlight potential dietary exposure pathways .

Regulatory Status

Globally, simetryn’s use is regulated under frameworks like the U.S. EPA’s Environmental Fate Guidelines (40 CFR §158.2280), which mandate data on degradation products and environmental persistence . In Japan, ecological risk assessments (RQ >1) have prompted restrictions in regions with vulnerable aquatic ecosystems .

Degradation and Remediation Strategies

Microbial Bioremediation

Rhodococcus sp. FJ1117YT and Arthrobacter spp. degrade simetryn via enzymatic pathways involving trzN and atzB genes, achieving >99% removal in contaminated soils . Bioaugmentation with these strains enhances degradation rates by 40–60% in field trials, offering a sustainable remediation option .

Advanced Oxidation Processes

Pilot-scale studies using UV/H₂O₂ systems demonstrate 85–90% simetryn removal in wastewater, though cost-effectiveness remains a barrier for large-scale adoption .

Case Study: Kurose River, Japan

A 2016–2017 monitoring study detected simetryn in 58% of water samples (max concentration: 8.577 µg/L), exceeding ecological risk thresholds (RQ=8.577\text{RQ} = 8.577) . Accumulation in red algae (Audouinella sp.) and diatoms (Cocconeis placentula) underscores its bioavailability, though human health risks (HQ<1\text{HQ} <1) were deemed negligible .

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